molecular formula C12H12BrNO B3139372 2-(2-Aminoethoxy)-6-bromonaphthalene CAS No. 477717-03-6

2-(2-Aminoethoxy)-6-bromonaphthalene

Cat. No.: B3139372
CAS No.: 477717-03-6
M. Wt: 266.13 g/mol
InChI Key: QWPVTXKQQHEQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethoxy)-6-bromonaphthalene is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Aminoethoxy)-6-bromonaphthalene is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with a bromine atom and an aminoethoxy group. Its molecular formula is C10H12BrNC_{10}H_{12}BrN with a molecular weight of approximately 227.11 g/mol.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Effects : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound appears to induce apoptosis in these cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular targets involved in signaling pathways related to cell growth and apoptosis. The aminoethoxy group may facilitate interactions with specific receptors or enzymes, enhancing the compound's bioactivity.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating superior potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
2560
5030

The compound was shown to activate caspase-3, a key enzyme in the apoptosis pathway, suggesting that it promotes programmed cell death in cancer cells.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8H,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPVTXKQQHEQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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